molecular formula C13H11ClN2O B14124712 N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide

N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide

Cat. No.: B14124712
M. Wt: 246.69 g/mol
InChI Key: CJNIVNCTCNIRSY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 4-chlorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Scientific Research Applications

N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies have shown that it can inhibit the activity of key enzymes involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide
  • N-[(4-bromophenyl)methyl]pyridine-2-carboxamide
  • N-[(4-methylphenyl)methyl]pyridine-2-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of its reactivity and interaction with biological targets compared to its analogs with different substituents .

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H11ClN2O/c14-11-6-4-10(5-7-11)9-16-13(17)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,17)

InChI Key

CJNIVNCTCNIRSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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